Nonyl nitrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl nitrate can be synthesized through the esterification of nonanol with nitric acid. The reaction typically involves the following steps:

Reactants: Nonanol (C₉H₁₉OH) and concentrated nitric acid (HNO₃).

Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition. The mixture is stirred and heated to facilitate the esterification process.

Product Isolation: The resulting this compound is then purified through distillation or other separation techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Nonyl nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce nonanoic acid and nitrogen oxides.

Reduction: Reduction of this compound can yield nonanol and nitrogen oxides.

Substitution: The nitrate group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).

Major Products:

Oxidation: Nonanoic acid (C₉H₁₈O₂) and nitrogen oxides (NOₓ).

Reduction: Nonanol (C₉H₁₉OH) and nitrogen oxides (NOₓ).

Substitution: Various substituted nonyl compounds depending on the nucleophile used.

Scientific Research Applications

Nonyl nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrate esters.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

Industry: this compound is used in the manufacture of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule that plays a crucial role in various physiological processes. The molecular targets of nitric oxide include soluble guanylate cyclase, which, when activated, leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation.

Comparison with Similar Compounds

Nonyl nitrate can be compared with other nitrate esters such as:

Amyl nitrate: Used as a vasodilator and in the treatment of angina pectoris.

Isosorbide dinitrate: Commonly used in the treatment of heart conditions.

Glyceryl trinitrate:

Uniqueness: this compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain nitrate esters

Biological Activity

Nonyl nitrate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, exploring its mechanisms, effects on various organisms, and potential applications.

This compound (C₉H₁₉NO₃) is a nitrate ester derived from nonanol. Its biological activity is primarily attributed to the release of nitric oxide (NO) upon decomposition. Nitric oxide is a significant signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The mechanism of action involves the activation of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes smooth muscle relaxation and vasodilation.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus, demonstrating significant inhibition of growth at specific concentrations .

2. Endocrine Disruption:

this compound is structurally related to nonylphenol, a known endocrine disruptor. Studies have shown that it can affect metabolic enzymes in aquatic organisms, potentially leading to alterations in energy metabolism and endocrine functions .

3. Biodegradation:

The compound's degradation pathways have been explored under anaerobic conditions, revealing that this compound can be degraded by specific microbial communities, particularly those capable of utilizing nitrate as a terminal electron acceptor. This process is crucial for reducing the environmental impact of nonylphenol derivatives .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against S. aureus. The results indicated over 92% inhibition of bacterial viability at concentrations around 100 µM, highlighting its potential as an antimicrobial agent .

Case Study 2: Environmental Impact

Research focused on the degradation of nonylphenol under denitrifying conditions demonstrated that this compound could facilitate the breakdown of this pollutant in river sediments. The microbial population involved showed significant diversity changes during the degradation process, indicating a complex interaction between this compound and microbial communities .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Properties

IUPAC Name |

nonyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNNRVWVNGXINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

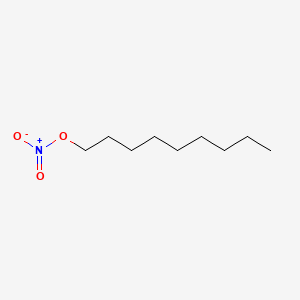

Canonical SMILES |

CCCCCCCCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174664 | |

| Record name | Nonyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20633-13-0 | |

| Record name | Nonyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.